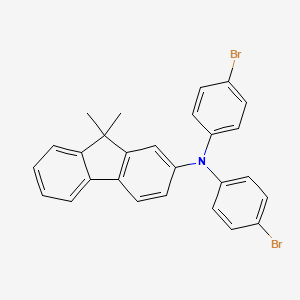
N,N-Bis(4-bromophenyl)-9,9-dimethyl-9H-fluoren-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Bis(4-bromophenyl)-9,9-dimethyl-9H-fluoren-2-amine is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of two bromophenyl groups attached to a fluorenyl core, which is further substituted with a dimethylamino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(4-bromophenyl)-9,9-dimethyl-9H-fluoren-2-amine typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The general procedure involves the reaction of 9,9-dimethylfluoren-2-amine with 4-bromophenylboronic acid in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. The use of continuous flow reactors can enhance the efficiency and yield of the reaction, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Bis(4-bromophenyl)-9,9-dimethyl-9H-fluoren-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, such as methoxy or tert-butyl groups, into the molecule.
Wissenschaftliche Forschungsanwendungen
N,N-Bis(4-bromophenyl)-9,9-dimethyl-9H-fluoren-2-amine has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used as a fluorescent probe for studying biological systems.
Industry: The compound can be used in the production of organic light-emitting diodes (OLEDs) and other electronic materials
Wirkmechanismus
The mechanism of action of N,N-Bis(4-bromophenyl)-9,9-dimethyl-9H-fluoren-2-amine involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, depending on the nature of the substituents and the reaction conditions. This property makes it useful in various applications, such as in the design of organic semiconductors and photovoltaic materials .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Bis(4-bromophenyl)benzidine: Similar in structure but lacks the dimethylfluorenyl core.
N,N-Bis(4-bromophenyl)-[1,1’4’,1’'-terphenyl]-4-amine: Contains a terphenyl core instead of a fluorenyl core.
Tris(4-bromophenyl)amine: Contains three bromophenyl groups attached to a single nitrogen atom.
Uniqueness
N,N-Bis(4-bromophenyl)-9,9-dimethyl-9H-fluoren-2-amine is unique due to its combination of a fluorenyl core with dimethyl and bromophenyl substituents. This unique structure imparts specific electronic and photophysical properties, making it suitable for applications in organic electronics and materials science.
Eigenschaften
Molekularformel |
C27H21Br2N |
|---|---|
Molekulargewicht |
519.3 g/mol |
IUPAC-Name |
N,N-bis(4-bromophenyl)-9,9-dimethylfluoren-2-amine |
InChI |
InChI=1S/C27H21Br2N/c1-27(2)25-6-4-3-5-23(25)24-16-15-22(17-26(24)27)30(20-11-7-18(28)8-12-20)21-13-9-19(29)10-14-21/h3-17H,1-2H3 |
InChI-Schlüssel |
LPEYKTAEIPDTND-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2=CC=CC=C2C3=C1C=C(C=C3)N(C4=CC=C(C=C4)Br)C5=CC=C(C=C5)Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















